- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles, Organic Letters, 2009, 11(5), 1051-1054
Cas no 93224-85-2 (2-Bromo-6-chlorobenzoic acid)
2-Bromo-6-chlorobenzoic acid structure
Product Name:2-Bromo-6-chlorobenzoic acid
Numero CAS:93224-85-2
MF:C7H4BrClO2
MW:235.462460517883
MDL:MFCD00672929
CID:61611
PubChem ID:33125
Update Time:2024-10-26
2-Bromo-6-chlorobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-6-chlorobenzoic acid
- 2-Brom-6-chlor-benzoesaeure
- 2-bromo-6-chloro-benzoic acid
- 2-Chlor-6-brom-benzoesaeure
- 2-chloro-6-bromobenzoic acid
- 6-bromo-2-chloroBenzoic acid
- NSC 190301
- 2-Bromo-6-chlorobenzoicacid
- Benzoic acid, 2-bromo-6-chloro-
- NSC190301
- PubChem4048
- 2-Chloro-6-bromobenzoic
- KSC494E9P
- URGXUQODOUMRFP-UHFFFAOYSA-N
- BBL025943
- WT2238
- SBB064721
- STL367210
- 2-Bromo-6-chlorobenzoic acid (ACI)
- CS-W012889
- J-508441
- 2-Bromo-6-chlorobenzoic acid; NSC 190301
- AC-26004
- DB-006019
- SCHEMBL696250
- AKOS004115240
- SY023708
- TS-03316
- MB01394
- DTXSID40275018
- MFCD00672929
- NSC-190301
- 93224-85-2
- 2-Bromo-6-chlorobenzoic acid, 97%
- EN300-109511
-
- MDL: MFCD00672929
- Inchi: 1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
- Chiave InChI: URGXUQODOUMRFP-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(Br)=CC=CC=1Cl)O
Proprietà calcolate
- Massa esatta: 233.90800
- Massa monoisotopica: 233.90832g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.7
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.809
- Punto di fusione: 145.0 and le 149.0 deg-C
- Punto di ebollizione: 315.9±27.0 °C at 760 mmHg
- Punto di infiammabilità: 144.8±23.7 °C
- Indice di rifrazione: 1.621
- PSA: 37.30000
- LogP: 2.80070
2-Bromo-6-chlorobenzoic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- WGK Germania:2
- Codice categoria di pericolo: 25-36/37/38
- Istruzioni di sicurezza: 26-45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- PackingGroup:Ⅲ
- Condizioni di conservazione:Store at room temperature
2-Bromo-6-chlorobenzoic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-Bromo-6-chlorobenzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-100g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | ≥98% | 100g |
¥777.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-1g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | ≥98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-25g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | ≥98% | 25g |
¥243.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | ≥98% | 5g |
¥58.90 | 2023-09-04 | |
| Fluorochem | 019332-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 019332-25g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 25g |
£41.00 | 2022-03-01 | |
| Fluorochem | 019332-100g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 100g |
£154.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032673-1g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 1g |
¥37 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032673-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 5g |
¥45 | 2024-05-20 | |
| TRC | B682535-1g |
2-Bromo-6-chlorobenzoic Acid |
93224-85-2 | 1g |
$ 58.00 | 2023-09-08 |
2-Bromo-6-chlorobenzoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -
1.2 -
Riferimento
- Synthesis of 1-Substituted Fluorenones, Polycyclic Aromatic Compounds, 2016, 36(5), 697-715
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -40 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry, Magnetic Resonance in Chemistry, 2006, 44(11), 1041-1043
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
1.2 1 h, -40 °C
Riferimento
- Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids, Synlett, 2006, (12), 1948-1952
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
Riferimento
- Ortholithiation of unprotected benzoic acids: application for novel 2-chloro-6-substituted benzoic acid syntheses, Synthetic Communications, 2005, 35(6), 799-806
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of novel phenylalanine derivatives as inhibitors of integrin α4, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -77 °C; 4 h, -75 °C
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
Riferimento
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate, Organic Process Research & Development, 2005, 9(6), 764-767
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of substituted carbonylpiperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt
1.2 -78 °C → rt
Riferimento
- Preparation of N-biphenylmethyl cycloalkanecarboxamides as bradykinin antagonists for treatment of conditions associated with the bradykinin B1 pathway., World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of novel phenylalanine derivatives as α4 integrin inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Preparation of novel phenylalanine derivatives having α4 integrin-inhibitory activity, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- The acidifying effects of chlorine and bromine: little difference, Tetrahedron Letters, 1997, 38(9), 1559-1562
2-Bromo-6-chlorobenzoic acid Raw materials
2-Bromo-6-chlorobenzoic acid Preparation Products
2-Bromo-6-chlorobenzoic acid Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid
Numero d'ordine:sfd9358
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid
Numero d'ordine:A10982
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:23
Prezzo ($):526.0
Email:sales@amadischem.com
2-Bromo-6-chlorobenzoic acid Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
93224-85-2 (2-Bromo-6-chlorobenzoic acid) Prodotti correlati
- 887584-64-7(2,3-Dichloro-6-bromobenzoic Acid)
- 232275-51-3(4-Bromo-2,6-dichlorobenzoic acid)
- 59748-90-2(4-Bromo-2-chlorobenzoic acid)
- 936-08-3(2-Bromo-4-chlorobenzoic acid)
- 188663-74-3(2,6-dibromo-4-chlorobenzoic acid)
- 685892-23-3(methyl 2-bromo-6-chloro-benzoate)
- 650598-43-9(Benzoic acid, 2-bromo-4,6-dichloro-)
- 65410-81-3(BENZOIC ACID, 2,4-DIBROMO-6-CHLORO-)
- 59748-92-4(4-bromo-2-chlorobenzoic acid)
- 500550-60-7(2-Bromo-5-chloroterephthalic acid)